(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride
Overview
Description
Scientific Research Applications
Electrochemical Properties
Methanesulfonyl chloride (MSC), including its derivatives, plays a significant role in electrochemical applications. For instance, the electrochemical properties of vanadium pentoxide films, prepared via sol-gel routes, were studied in an MSC-based ionic liquid. This research indicates potential applications in energy storage technologies (Su, Winnick, & Kohl, 2001).
Organic Synthesis
Methanesulfonyl chloride is also crucial in organic synthesis. For example, its reaction with cis-1 compounds forms methanesulfonates, which then undergo cyclization to produce significant organic compounds (Upadhyaya et al., 1997). Additionally, the synthesis of cleavable surfactants and derived vesicles has been explored, highlighting the adaptability of methanesulfonyl chloride in creating novel molecules (Jaeger et al., 1989).
Catalysis and Reaction Studies
Methanesulfonyl chloride is instrumental in catalysis and reaction studies. For instance, its role in the solvolysis of methanesulfonic anhydride and a comparison with methanesulfonyl chloride solvolyses has been studied, providing insights into reaction mechanisms and kinetics (Kevill et al., 2007). Its application in creating regioselectively methanesulfonylated organic compounds demonstrates its versatility in chemical synthesis (Smith et al., 2004).
Spectroscopy and Structural Analysis
Studies on methanesulfonyl chloride, including its isotopic variants, have contributed significantly to the field of spectroscopy and structural analysis. For instance, the vibrational spectra of methanesulfonyl chloride and its deuterated variant provide insights into molecular structures and dynamics (Hanai et al., 1975).
properties
IUPAC Name |
(3-ethoxyoxolan-3-yl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-2-12-7(3-4-11-5-7)6-13(8,9)10/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACKZDXADVKXHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCOC1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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